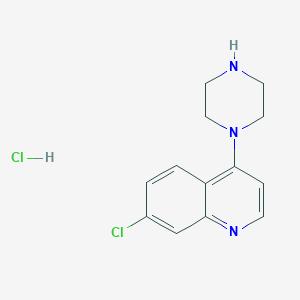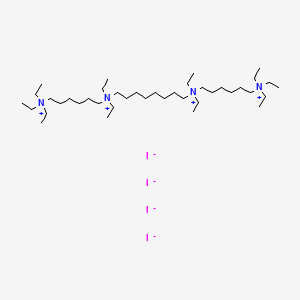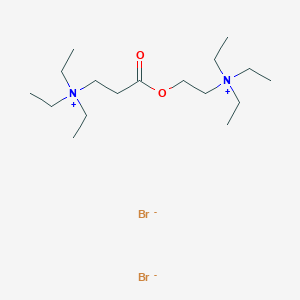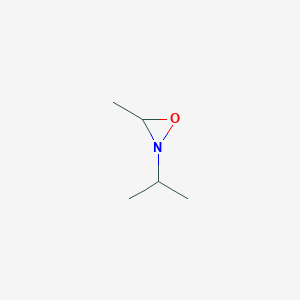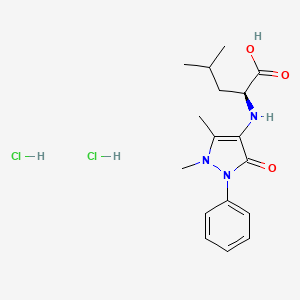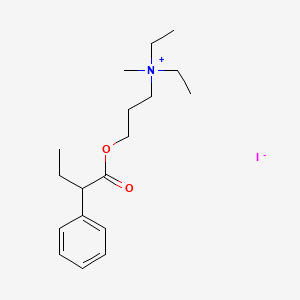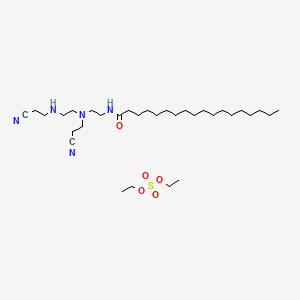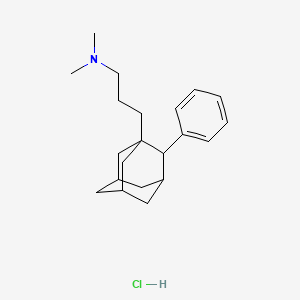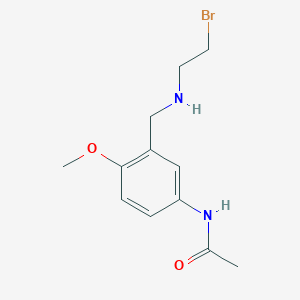![molecular formula C14H24Cl2N2O2 B13754093 N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2) CAS No. 52400-61-0](/img/structure/B13754093.png)
N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine–hydrogen chloride (1/2) is a complex organic compound featuring a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine–hydrogen chloride (1/2) typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the benzodioxole derivative.
Alkylation: The benzodioxole derivative is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Amination: The resulting intermediate undergoes amination with N,N-dimethylethylenediamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine–hydrogen chloride (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine–hydrogen chloride (1/2) has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as a ligand in coordination chemistry and is used in the synthesis of complex metal-organic frameworks.
Wirkmechanismus
The mechanism of action of N1,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine–hydrogen chloride (1/2) involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethylenediamine: A simpler analog used in similar applications.
N,N-Dimethyl-1,3-propanediamine: Another related compound with different chain length and properties.
Uniqueness
N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine–hydrogen chloride (1/2) is unique due to its benzodioxole moiety, which imparts specific chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
52400-61-0 |
|---|---|
Molekularformel |
C14H24Cl2N2O2 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-14(8-9-15-10-11-16(2)3)17-12-6-4-5-7-13(12)18-14;;/h4-7,15H,8-11H2,1-3H3;2*1H |
InChI-Schlüssel |
VLMFACWRYMEGRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=CC=CC=C2O1)CCNCCN(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


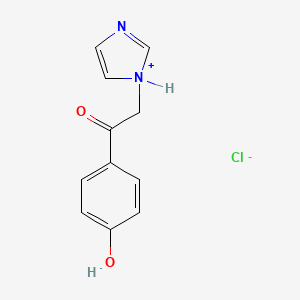
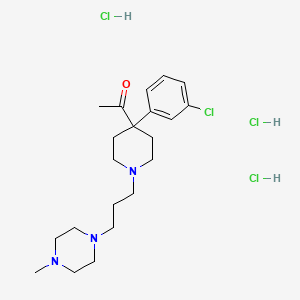

![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
